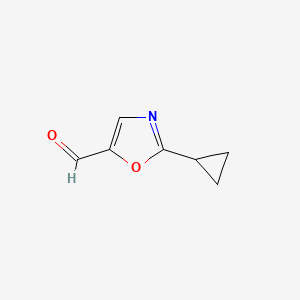

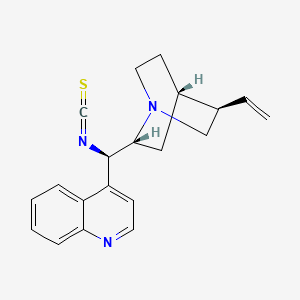

![molecular formula C8H7IN2 B582369 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256964-50-7](/img/structure/B582369.png)

3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7IN2. It has a molecular weight of 258.06 . This compound is a solid and is part of the halogenated heterocycles and heterocyclic building blocks .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridines, which includes “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine”, has been investigated through five different routes. These methods involved modifications of Madelung- and Fischer-syntheses of indoles . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES stringCc1cnc2[nH]cc(I)c2c1 . The InChI code for this compound is 1S/C8H7IN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) . Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines, including “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine”, are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis

“3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It has a molecular weight of 258.06 .Applications De Recherche Scientifique

Synthesis and Functionalization

Synthesis and Coupling Reactions

A notable application of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives involves their use in synthesis and functionalization. These compounds serve as precursors in copper and palladium-promoted coupling reactions. Efficient coupling reactions from 3-iodo derivatives with various reagents according to Suzuki, Heck, Stille, and Sonogashira conditions have been described, highlighting the versatility of these compounds in creating complex molecular structures (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Heterocyclic Synthesis

Formation of Heterocycles

The compound also finds application in the metal-free formation of various heterocycles. A methodology combining Groebke-Blackburn-Bienaymé MCR with I2-promoted electrophilic cyclization has been developed for the preparation of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, demonstrating the compound's utility in introducing diversity into heterocyclic frameworks (Tber et al., 2015).

Medicinal Chemistry

Antitumor Activity

In the realm of medicinal chemistry, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their antitumor activity, particularly in models of diffuse malignant peritoneal mesothelioma (DMPM). These studies have identified compounds acting as cyclin-dependent kinase 1 inhibitors, which effectively reduce cell proliferation and induce apoptotic responses, highlighting potential therapeutic applications (Carbone et al., 2013).

Material Science

Cytotoxicity of Titanocenes

Another fascinating application is in material science, where achiral azaindole-substituted titanocenes synthesized from 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their cytotoxicity. These compounds have been tested in vitro for their potential as anticancer agents, displaying varying degrees of activity against cancer cell lines and demonstrating the compound's relevance in the development of new therapeutic agents (Mendez et al., 2011).

Safety And Hazards

The safety information for “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” includes the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJCUDXPHMXQDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)N=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678638 |

Source

|

| Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1256964-50-7 |

Source

|

| Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)

![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)